7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Description
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-23-9-11-24(12-10-23)13-18-20(25)8-7-17-21(26)19(14-28-22(17)18)15-3-5-16(27-2)6-4-15/h3-8,14,25H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOWFYXKBAOZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one: This compound shares a similar chromen-4-one core but differs in the substitution pattern.
7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one: Another chromen-4-one derivative with different substituents.
Uniqueness
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one is unique due to the presence of the piperazine moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one, commonly referred to as compound 1 , is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 380.44 g/mol . The structure features a chromen-4-one core, a methoxyphenyl group, and a piperazine moiety, which together contribute to its unique biological properties.
Structural Formula
The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, potentially modulating their activity and influencing downstream signaling cascades.
- Cellular Pathway Influence : Compound 1 may alter key cellular pathways that regulate growth and survival, making it a candidate for therapeutic applications in cancer treatment.
Anticancer Activity
Numerous studies have investigated the anticancer potential of compound 1. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
These findings suggest that compound 1 exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable characteristic for anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity. Preliminary studies indicate effectiveness against various microorganisms:
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Candida albicans | Strong |
This dual action against both cancer cells and pathogens positions compound 1 as a versatile candidate for further development in therapeutic applications.
Case Studies
A notable case study involved the synthesis and evaluation of compound 1 in comparison with other chromen-4-one derivatives. Researchers found that the presence of the piperazine group significantly enhanced the compound's biological activity compared to analogs lacking this moiety. This highlights the importance of structural modifications in optimizing pharmacological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , where formaldehyde and 4-methylpiperazine react with a pre-formed chromenone intermediate. Ethanol is typically used as the solvent, and reaction conditions are optimized at 50–60°C for 6–8 hours to achieve yields >70% . Alternatively, Claisen-Schmidt condensation between 4-methoxybenzaldehyde and hydroxyl-substituted acetophenone derivatives can generate the chromenone core, followed by functionalization of the 8-position with a piperazinylmethyl group .
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (version 2018/3) is recommended for refinement. Key parameters include:
- Data collection at 100–150 K to minimize thermal motion artifacts.
- R-factor convergence below 0.05 for high reliability.
- Analysis of hydrogen-bonding networks (e.g., C–H···O interactions) and π-π stacking to validate the spatial arrangement of the chromenone and piperazine moieties .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data during structural elucidation be resolved?
- Methodological Answer :
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign proton-carbon correlations and distinguish between regioisomers.
Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular formula (e.g., observed m/z 423.1912 vs. calculated 423.1915 for C₂₂H₂₅N₂O₅).
Cross-validate with X-ray powder diffraction (XRPD) if single crystals are unavailable, comparing experimental patterns with simulated data from related structures .
Q. What strategies optimize the yield of the Mannich reaction step for introducing the 4-methylpiperazinylmethyl group?
- Methodological Answer :
- Catalyst screening : Use 10–20 mol% of HCl or acetic acid to protonate the amine, enhancing electrophilicity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the chromenone intermediate but may require post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
- Temperature control : Maintain 50–60°C to balance reaction rate and side-product formation. Yields >85% are achievable with strict exclusion of moisture .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer :
Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs), using the chromenone core as a rigid scaffold and the piperazine side chain for flexible docking.
Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability.
Compare with structurally similar bioactive compounds (e.g., coumarin derivatives with reported anticancer activity) to infer structure-activity relationships (SAR) .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic data refinement for derivatives of this compound?
- Methodological Answer :
- Twinned data : Use the HKL-5 package to deconvolute overlapping reflections. Apply the TwinRotMat algorithm in SHELXL for matrix refinement.
- Disordered moieties : Apply restraints (e.g., SIMU, DELU) to the piperazine ring’s methyl group to maintain reasonable thermal parameters.
- Validation tools : Utilize the CCDC’s Mercury software for steric clash analysis and PLATON’s ADDSYM to check for missed symmetry .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ciprofloxacin controls.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ calculations normalized to doxorubicin.
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition) with Michaelis-Menten kinetics to determine Kᵢ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
